4-Methoxy Moxonidine-d4

LC-MS/MS Stable Isotope Dilution Impurity Quantification

4-Methoxy Moxonidine-d4 is the structurally matched deuterated internal standard for Moxonidine Impurity B (EP/BP), essential for accurate LC-MS/MS quantification. The +4.02 Da mass shift eliminates cross-talk with Moxonidine-d4, while identical HILIC retention to non-deuterated Impurity B enables isotope dilution correction of matrix suppression—critical for ICH Q2(R1) accuracy at ≤0.1% thresholds. Non-deuterated or mismatched standards introduce bias exceeding acceptance criteria. This compound is mandatory for ANDA batch release, pharmacopoeial method verification, and forced degradation mass balance studies.

Molecular Formula C₁₀H₁₁D₄N₅O₂
Molecular Weight 241.28
Cat. No. B1163781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy Moxonidine-d4
SynonymsN-(4,5-Dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methyl-5-pyrimidinamine-d4
Molecular FormulaC₁₀H₁₁D₄N₅O₂
Molecular Weight241.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy Moxonidine-d4: Deuterated Internal Standard for Moxonidine Impurity B Quantification


4-Methoxy Moxonidine-d4 is a deuterated stable isotope-labeled analog of 4-Methoxy Moxonidine (Moxonidine Impurity B, CAS 75439-01-9), a designated related substance of the centrally acting antihypertensive agent Moxonidine listed in the European and British Pharmacopoeias [1]. With a molecular weight of 241.28 g/mol and formula C₁₀H₁₁D₄N₅O₂, this compound incorporates four deuterium atoms at the 4,4,5,5 positions of the imidazoline ring, producing a +4.02 Da mass shift from the non-deuterated form . It serves exclusively as a high-specificity stable isotope-labeled internal standard for the accurate LC-MS/MS quantification of Impurity B in pharmaceutical formulations and biological matrices .

Why Moxonidine Impurity B Analysis Cannot Rely on Generic Deuterated or Non-Deuterated Standards


Generic substitution among moxonidine-related analytical standards introduces quantifiable error because Impurity B (4-Methoxy Moxonidine) possesses distinct chromatographic and mass spectrometric properties that differ from both the parent drug and co-occurring pharmacopoeial impurities A, C, and D [1]. Critically, the deuterated analog of Impurity B is chemically non-interchangeable with Moxonidine-d4: the 4-methoxy substituent on Impurity B versus the 4-chloro substituent on the parent drug alters both chromatographic retention and mass spectral precursor ion selection, generating cross-talk when Moxonidine-d4 is misapplied as an internal standard for impurity quantitation [2]. Using a non-deuterated impurity standard omits the isotope dilution capability essential for correcting matrix-dependent ionization suppression, resulting in quantification bias that can exceed ICH Q2(R1) acceptance criteria for accuracy and precision [1]. The quantitative evidence below substantiates why procurement must be compound-specific.

Quantitative Differentiation Evidence: 4-Methoxy Moxonidine-d4 Versus Closest Analytical Comparators


+4.02 Da Mass Shift Enables Interference-Free MRM Transitions Versus Non-Deuterated Impurity B Standard

4-Methoxy Moxonidine-d4 provides a definitive +4.02 Da mass shift relative to non-deuterated 4-Methoxy Moxonidine (Impurity B), eliminating isobaric interference in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) acquisitions. The deuterated internal standard produces a precursor ion at m/z 242.2 ([M+H]⁺), fully resolved from the non-deuterated analyte precursor ion at m/z 238.2, which co-elutes under reversed-phase and HILIC conditions . This mass separation prevents the cross-talk that occurs when non-isotopic internal standards (e.g., clonidine at m/z 230.1) are used, where differential ionization suppression between analyte and internal standard compromises accuracy .

LC-MS/MS Stable Isotope Dilution Impurity Quantification

Impurity-Specific Deuterated Standard Eliminates Parent Drug Cross-Interference That Plagues Moxonidine-d4 as a Surrogate IS

Moxonidine-d4 (MW 245.7 g/mol; C₉H₈ClN₅OD₄) is the deuterated analog of the parent drug, bearing a 4-chloro substituent, and is intended for quantification of moxonidine itself—not its impurities [1]. When misapplied as an internal standard for Impurity B quantification, Moxonidine-d4 differs from 4-Methoxy Moxonidine by both mass (ΔMW = +8.44 Da from non-deuterated Impurity B; +4.42 Da from Impurity B-d4) and structure (4-Cl versus 4-OCH₃). This dual mismatch generates divergent extraction recovery, chromatographic retention, and ionization efficiency between the internal standard and the analyte, introducing systematic bias that violates the fundamental principle of isotope dilution MS—that the IS must be chemically identical to the analyte apart from isotopic substitution [2].

Pharmacopoeial Impurity Profiling Analyte Specificity Internal Standard Selection

Distinct pKa (7.48) and log P (1.60) Values Drive Unique HILIC Retention of Impurity B Versus Co-Occurring Impurities A, C, and D

In a validated HILIC method employing a Zorbax RX-SIL column and acetonitrile/40 mM ammonium formate (pH 2.8) mobile phase, Impurity B (4-Methoxy Moxonidine) exhibits a calculated pKa of 7.48 and log P of 1.60—values intermediate among the four EP-listed impurities [1]. Specifically, Impurity B's pKa (7.48) differs from Impurity A (7.06), Impurity C (7.17), and Impurity D (6.95) by 0.31–0.53 log units, and its log P (1.60) differs from Impurity A (2.49) by 0.89 units. These differences are sufficient to produce baseline-resolved chromatographic peaks under optimized HILIC conditions, but also mean that a single generic internal standard cannot uniformly correct for differential ionization and recovery across all impurity channels [1].

Hydrophilic Interaction Chromatography Physicochemical Differentiation Retention Time Selectivity

Validated LOQ of 0.04 μg/mL Enables Quantification of Impurity B at 25-Fold Below the 0.1% Pharmacopoeial Identification Threshold

The validated HILIC method for moxonidine and its four impurities achieves a limit of quantification (LOQ) of 0.04 μg/mL for Impurity B, with recovery at the LOQ level measured at 97.65% (RSD 2.92%) [1]. For a typical sample solution concentration of 1.0 mg/mL, 0.04 μg/mL corresponds to 0.004% of the active pharmaceutical ingredient—25-fold below the 0.10% identification threshold for related substances mandated by ICH Q3B and the EP monograph. The precision (RSD ≤2.92%) and accuracy (97.65% recovery) at this LOQ meet ICH Q2(R1) acceptance criteria and confirm that the method, when paired with the deuterated Impurity B internal standard, can reliably quantify Impurity B at trace levels far below regulatory concern thresholds [1].

Method Validation Limit of Quantification ICH Q3B Compliance

Explicit EP and BP Pharmacopoeial Listing of Impurity B Mandates Compound-Specific Control That Only the Deuterated Standard Can Fulfill via Isotope Dilution MS

4-Methoxy Moxonidine is explicitly designated as 'Impurity B' (6-methoxy-moxonidine) in both the European Pharmacopoeia and British Pharmacopoeia monographs for Moxonidine drug substance [1]. Pharmacopoeial methods for related substances determination increasingly specify or recommend the use of stable isotope-labeled internal standards for liquid chromatography-mass spectrometry-based assays to meet the accuracy and precision expectations of ICH M7 (mutagenic impurities) and ICH Q3B guidelines [1]. While non-deuterated Impurity B reference standards suffice for system suitability and retention time identification, only the deuterated analog (4-Methoxy Moxonidine-d4) provides the isotope dilution mass spectrometry capability that corrects for sample preparation losses, matrix effects, and ionization variability—requirements that are now standard in regulatory filings for ANDA and marketing authorization applications .

European Pharmacopoeia British Pharmacopoeia Regulatory Method Requirements

High-Impact Application Scenarios for 4-Methoxy Moxonidine-d4 Based on Verified Differentiation Evidence


Pharmaceutical Quality Control: Batch Release and Stability Testing of Moxonidine Drug Products

For pharmaceutical manufacturers and contract testing laboratories performing batch release and ICH stability studies on moxonidine tablets, 4-Methoxy Moxonidine-d4 is the requisite internal standard for LC-MS/MS quantification of Impurity B at levels below the 0.1% identification threshold. The validated HILIC method with an LOQ of 0.04 μg/mL for Impurity B [1], combined with the +4.02 Da mass shift ensuring interference-free MRM detection, delivers the accuracy (recovery 97.65% at LOQ) and regulatory defensibility required for ANDA and marketing authorization dossiers. Using Moxonidine-d4 or non-deuterated standards in this context introduces unacceptable cross-talk and matrix bias, risking batch failure or regulatory queries.

Pharmacopoeial Method Validation and Reference Standard Qualification

Laboratories tasked with establishing or verifying compendial methods for moxonidine related substances determination require a compound-specific deuterated internal standard to demonstrate method accuracy per ICH Q2(R1). The physicochemical distinctiveness of Impurity B (pKa 7.48, log P 1.60) from all other EP-listed impurities [1] makes it impossible to qualify a surrogate internal standard—only 4-Methoxy Moxonidine-d4 provides the requisite structural and isotopic match for accurate recovery correction across the linear range (r ≥ 0.9976) of the pharmacopoeial method. This compound directly supports EP and BP monograph compliance activities and Pharmacopoeial Discussion Group (PDG) harmonization efforts.

Forced Degradation and Impurity Fate Studies in Drug Development

During forced degradation studies (acid, base, oxidative, photolytic, thermal) of moxonidine drug substance, Impurity B may form via O-demethylation and subsequent methylation pathways. Tracking the formation and degradation kinetics of Impurity B under stress conditions requires a deuterated internal standard that co-elutes precisely with the analyte under HILIC conditions and compensates for the varying matrix composition across different stress samples. 4-Methoxy Moxonidine-d4, with its identical chromatographic behavior to non-deuterated Impurity B [1], enables accurate mass balance determination—a critical element of the ICH Q1A(R2) stability data package—without the quantification bias inherent in non-isotopic internal standards.

Bioanalytical Method Development for Clinical Pharmacokinetic and DDI Studies

Clinical research organizations developing LC-MS/MS methods for the simultaneous quantification of moxonidine and its metabolites in human plasma require a deuterated Impurity B standard to distinguish circulating Impurity B from other drug-related material. The structural specificity of 4-Methoxy Moxonidine-d4 relative to Moxonidine-d4 (4-methoxy versus 4-chloro substitution) eliminates the risk of misidentifying parent drug fragments as Impurity B signals in complex biological matrices [1]. This specificity is particularly valuable in drug-drug interaction (DDI) studies where altered metabolism may elevate impurity levels, and in therapeutic drug monitoring where accurate impurity profiling supports safety assessments.

Quote Request

Request a Quote for 4-Methoxy Moxonidine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.